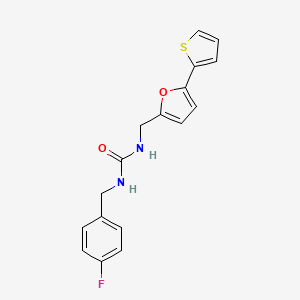

1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Description

1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic urea derivative featuring a 4-fluorobenzyl group and a heterocyclic substituent comprising fused thiophene and furan moieties. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility, which enable interactions with biological targets such as enzymes or receptors. The 4-fluorobenzyl group is a common pharmacophore in drug design, enhancing lipophilicity and metabolic stability .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKQRMKOURPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorobenzyl and thiophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or neutral environments.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.

Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These reactions are usually conducted in aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has shown promise in various scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases that involve oxidative stress and inflammation.

Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mécanisme D'action

The mechanism by which 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's ability to penetrate cell membranes, while the thiophenyl and furan rings contribute to its binding affinity to target proteins. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(4-Fluorobenzyl)-3-(1-(6-Methoxynaphthalen-2-yl)ethyl)urea (Compound 41)

- Structure : Retains the 4-fluorobenzyl group but replaces the thiophene-furan substituent with a bulky 6-methoxynaphthalen-2-yl-ethyl group.

- Synthesis: Prepared via decarboxylative N-alkylation using 2-(6-methoxynaphthalen-2-yl)propanoic acid and (4-fluorophenyl)methylurea, yielding 52% .

- No bioactivity data is reported for this compound.

N-(4-Chlorophenyl)-2-[1-(4-Fluorobenzyl)-3-(2-Furylmethyl)-5-Oxo-2-Thioxoimidazolidin-4-yl]acetamide

- Structure: Shares the 4-fluorobenzyl and furylmethyl groups but incorporates a thioxoimidazolidinone core instead of urea.

- Key Differences : The thioxo group introduces sulfur-based hydrogen bonding and redox activity, which may alter target specificity. The acetamide-linked 4-chlorophenyl group adds further hydrophobicity .

1-(4-Fluorobenzyl)-3-Aryl-2-Thiohydantoins (Anti-Parasitic Agents)

- Structure : Replaces the urea core with a thiohydantoin scaffold while retaining the 4-fluorobenzyl group.

- Bioactivity: Derivatives like 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin exhibit nanomolar activity against Trypanosoma brucei, highlighting the fluorobenzyl group’s role in anti-parasitic efficacy .

- Key Differences : The thiohydantoin scaffold’s sulfur atom and cyclic structure enhance electrophilicity, likely contributing to covalent binding with parasitic targets.

Patent-Derived Urea Analogues (EP 2 697 207 B1)

- Structure : Includes compounds like 2-(4-fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea, which feature fluorophenyl and methoxyphenyl groups.

Data Table: Structural and Functional Comparison

Key Research Findings and Insights

Substituent Effects: The 4-fluorobenzyl group is a consistent feature across analogs, suggesting its importance in enhancing target engagement or stability. Thiophene-furan hybrids (target compound) may improve π-π stacking compared to purely aliphatic or monocyclic substituents (e.g., methoxynaphthalen-ethyl in Compound 41) .

Scaffold Differences: Urea vs. thiohydantoin cores: Ureas favor hydrogen bonding, while thiohydantoins enable covalent interactions via sulfur . Thioxoimidazolidinones () introduce conformational rigidity, which may restrict binding to specific enzyme pockets .

Bioactivity Gaps: No direct data exists for the target compound’s biological activity.

Activité Biologique

The compound 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea , also known by its CAS number 2034271-94-6, is a complex organic molecule characterized by the presence of fluorobenzyl, thiophene, and furan moieties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 358.4 g/mol. The structural features include:

- Fluorobenzyl group : Enhances lipophilicity and may influence biological interactions.

- Thiophene and furan rings : Known for their roles in medicinal chemistry, contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O3S |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 2034271-94-6 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of urea derivatives similar to 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea . For instance, compounds containing thiophene and furan groups have demonstrated significant cytotoxicity against various cancer cell lines.

In one study, related urea derivatives exhibited GI50 , TGI , and LC50 values indicating their effectiveness against multiple cancer types:

- GI50 : Growth inhibition at 50% concentration

- TGI : Total growth inhibition

- LC50 : Lethal concentration at which 50% of cells are killed

Table 2: Antitumor Activity of Related Compounds

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Compound A | 25.1 | 77.5 | 93.3 |

| Compound B | 1.7 | 21.5 | 25.9 |

| Compound C | 28.7 | 15.9 | 27.9 |

The mechanism of action for compounds like 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea often involves the modulation of specific biochemical pathways through interaction with molecular targets such as enzymes or receptors involved in cell proliferation and survival.

For instance, some studies indicate that similar compounds inhibit GSK-3β , an enzyme implicated in various cellular processes including apoptosis and cell cycle regulation. The inhibition of GSK-3β has been linked to increased apoptosis in cancer cells, suggesting a potential pathway through which the compound may exert its antitumor effects.

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound class have shown promising antimicrobial activity. Research indicates that certain urea derivatives possess significant inhibitory effects against pathogenic bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Table 3: Antimicrobial Activity

| Compound | MIC (μg/mL) |

|---|---|

| Compound D | 0.03 |

| Compound E | 0.06 |

| Compound F | 0.25 |

Study on Urea Derivatives

A review published in Nature Reviews discussed the synthesis and biological evaluation of various urea derivatives, highlighting their potential as therapeutic agents against cancer and infectious diseases. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity.

Clinical Implications

The ongoing research into compounds like 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea suggests potential applications in drug development pipelines targeting specific cancers and bacterial infections.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.